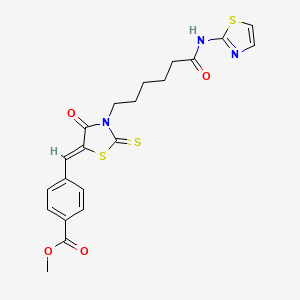

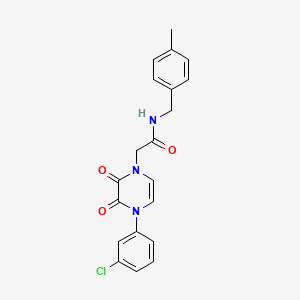

![molecular formula C17H13N3O3S B2798041 N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-65-8](/img/structure/B2798041.png)

N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, also known as PTD-209, is a small molecule inhibitor of the transcription factor STAT3. STAT3 is a key mediator of cancer progression and is often overexpressed in various types of cancer. PTD-209 has shown promising results in preclinical studies as a potential anti-cancer agent.

科学的研究の応用

Environmental Science Applications

A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) was synthesized for the removal of Zn2+ and Cd2+ ions from industrial wastes. This study highlighted the nanoadsorbent's high adsorption capacity, stability, reusability, and ease of synthesis, making it a suitable option for practical applications in environmental remediation (Zargoosh et al., 2015).

Materials Science Applications

Novel heterocyclic aryl monoazo organic compounds were synthesized for dyeing polyester fibers, showing potential for applications in creating sterile and/or biological active fabrics for various life applications. These compounds exhibited high efficiency based on in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity (Khalifa et al., 2015).

Medicinal Chemistry Applications

A series of compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One compound emerged as particularly promising, showing activity across all tests with notable IC50 values and non-cytotoxicity at relevant concentrations (Jeankumar et al., 2013). Another study reported the synthesis of dehydroabietic acid derivatives showing significant DNA/BSA binding and anticancer activity, with one derivative exhibiting better cytotoxicity than clinically used cisplatin and oxaliplatin (Li et al., 2020).

作用機序

Target of Action

Compounds with a similar thiazole structure have been found to have diverse biological activities, acting on a variety of targets such as antimicrobial, antiretroviral, antifungal, anticancer, and neuroprotective targets .

Mode of Action

Thiazole derivatives, which share a similar structure with ccg-193180, are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others can bind to specific receptors, altering their function .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, while others can interfere with signal transduction pathways .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while its metabolic stability can affect its duration of action and potential for drug interactions .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some thiazole derivatives can induce cell death in cancer cells, while others can reduce inflammation by inhibiting the production of certain inflammatory mediators .

Action Environment

Environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action and stability of a compound . For instance, certain compounds may be more stable and effective in acidic environments, while others may be more stable and effective in neutral or alkaline environments .

生化学分析

Biochemical Properties

The biochemical properties of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide are largely determined by its molecular structure, which includes a thiazole ring . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, and they have been found in many biologically active compounds

Cellular Effects

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may influence various cellular processes, but specific studies are needed to confirm this.

Molecular Mechanism

As a thiazole derivative, it may exert its effects through interactions with various biomolecules . For example, thiazole derivatives have been reported to inhibit or activate enzymes, bind to proteins, and alter gene expression

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may be involved in multiple metabolic pathways.

特性

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(11-4-5-14-15(9-11)23-8-7-22-14)20-17-19-13(10-24-17)12-3-1-2-6-18-12/h1-6,9-10H,7-8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIPQWJDSJGERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

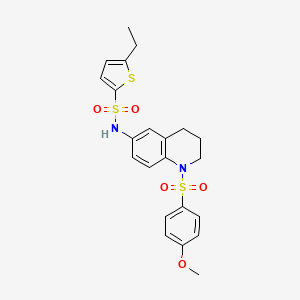

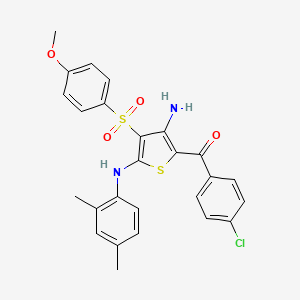

![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)

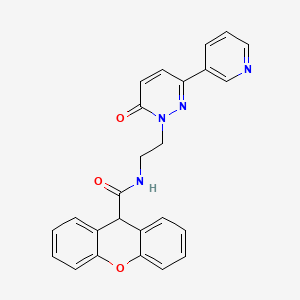

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)

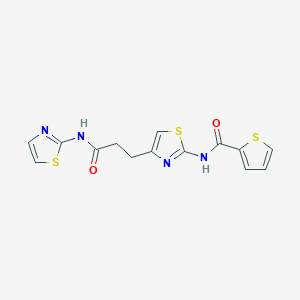

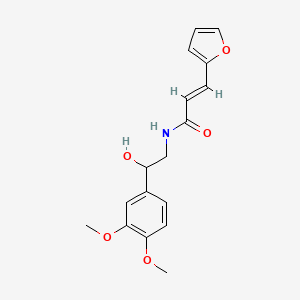

![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)

![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)

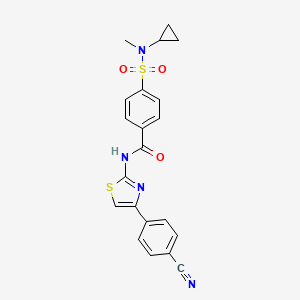

![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)